(2-Chlorophenyl)methanesulfonamide

描述

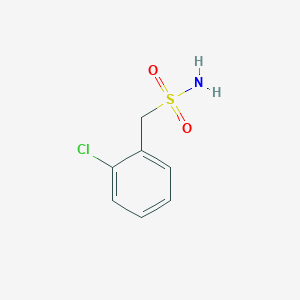

(2-Chlorophenyl)methanesulfonamide is an organic compound with the molecular formula C7H8ClNO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a chlorinated phenyl ring.

准备方法

Synthetic Routes and Reaction Conditions: (2-Chlorophenyl)methanesulfonamide can be synthesized through several methods. One common approach involves the reaction of (2-chlorophenyl)methanesulfonyl chloride with ammonia or an amine. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .

化学反应分析

Types of Reactions: (2-Chlorophenyl)meth

生物活性

(2-Chlorophenyl)methanesulfonamide, also known as N-(2-chlorophenyl)methanesulfonamide, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorophenyl group attached to a methanesulfonamide moiety. Its chemical structure can be represented as follows:

This structure contributes to its interaction with biological targets, particularly through hydrogen bonding and hydrophobic interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit growth effectively. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of specific metabolic pathways.

2. Anti-inflammatory Properties

Studies have demonstrated that this compound possesses anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This activity is critical in conditions such as rheumatoid arthritis and other inflammatory diseases.

Table 1: Summary of Biological Activities

Case Study: HMG-CoA Reductase Inhibition

A notable study evaluated the ability of methanesulfonamide derivatives, including this compound, to inhibit HMG-CoA reductase, an essential enzyme in cholesterol biosynthesis. The compound exhibited an IC50 value significantly lower than that of established statins, indicating potent cholesterol-lowering effects ( ).

Structural Analysis

Recent crystallographic studies have provided insights into the structural conformation of this compound. The amide hydrogen is positioned favorably for receptor interactions, enhancing its biological activity. The conformational flexibility allows for optimal binding to target proteins, which is crucial for its effectiveness ( ).

Table 2: Structural Parameters

| Parameter | Value |

|---|---|

| Bond Angles | Specific angles vary |

| Torsional Angles | Flexible conformations |

| Hydrogen Bonding | Present with receptor sites |

科学研究应用

Medicinal Chemistry

Pharmacological Activity:

(2-Chlorophenyl)methanesulfonamide has been studied for its role as a pharmacological agent. Compounds containing methanesulfonamide groups are often investigated for their inhibitory effects on specific enzymes or biological pathways. For instance, related compounds have shown potential as ligands for the human pregnane X receptor (PXR), which plays a crucial role in drug metabolism and transport . The activation of PXR can lead to the induction of cytochrome P450 enzymes, which are essential for the metabolism of various drugs, suggesting that this compound could be explored for developing selective PXR agonists or antagonists.

Anticancer Properties:

Recent studies have indicated that related sulfonamides exhibit anticancer properties by inhibiting specific proteins involved in cell survival and proliferation. For example, phenylpyrrolidine sulfonamides have demonstrated antiproliferative activity against breast cancer cells both in vitro and in xenograft models . This suggests that this compound could potentially be modified to enhance its effectiveness against certain cancer types.

Organic Synthesis

Synthetic Intermediates:

this compound serves as an important intermediate for synthesizing more complex organic molecules. It can be utilized in palladium-catalyzed transformations and other coupling reactions, facilitating the formation of diverse derivatives. The presence of the chlorine atom enhances its reactivity compared to other halogenated analogs, making it valuable in synthetic organic chemistry.

Case Studies:

- Synthesis of N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide: This compound was synthesized using Sonogashira cross-coupling techniques, highlighting the utility of methanesulfonamide derivatives in forming complex structures .

- Reactions with Electrophiles and Nucleophiles: Interaction studies demonstrate how this compound can react with various electrophiles and nucleophiles, leading to insights into its reactivity patterns and potential applications in drug design.

Environmental Applications

Biogenic Emissions:

Recent research has identified methanesulfonamide as a new marine biogenic emission product. This discovery emphasizes the compound's relevance in environmental chemistry, particularly concerning its role in atmospheric processes and potential impacts on climate change . Understanding the distribution and fate of such compounds can aid in assessing their environmental impact.

Data Tables

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Potential PXR agonist/antagonist; anticancer properties; enzyme inhibition |

| Organic Synthesis | Intermediate for complex molecules; used in palladium-catalyzed reactions |

| Environmental Science | Identified as a marine biogenic emission; implications for atmospheric chemistry |

属性

IUPAC Name |

(2-chlorophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGLVGABKVIWBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60237850 | |

| Record name | 2-Chlorobenzylsulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89665-79-2 | |

| Record name | 2-Chlorobenzylsulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089665792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorobenzylsulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the chlorine atom's position on the phenyl ring in (2-Chlorophenyl)methanesulfonamide influence its molecular conformation compared to similar compounds?

A1: Research on related compounds like N-(2,5-Dichlorophenyl)methanesulfonamide [] and N-(2,3-Dichlorophenyl)methanesulfonamide [] highlights the influence of substituent position on molecular conformation. In N-(2,5-Dichlorophenyl)methanesulfonamide, the N—H bond is oriented syn to the ortho-chloro group and anti to the meta-chloro group. Conversely, in N-(2,3-Dichlorophenyl)methanesulfonamide, the N—H bond adopts a syn conformation to both the ortho- and meta-chloro substituents. This suggests that in this compound, the presence of a single chlorine atom at the ortho position would likely result in an N—H bond conformation syn to the chlorine atom. This conformational preference could impact the molecule's interactions with potential targets.

Q2: The abstracts mention hydrogen bonding in the crystal structures of related methanesulfonamides. How might this influence the solid-state properties of this compound?

A2: Both N-(2,5-Dichlorophenyl)methanesulfonamide [] and N-(2,3-Dichlorophenyl)methanesulfonamide [] exhibit hydrogen bonding patterns within their crystal structures. In the former, N—H⋯O and N—H⋯Cl hydrogen bonds contribute to chain-like molecular packing. The latter displays N—H⋯O hydrogen bonding, also leading to chain formation. These interactions suggest that this compound, with its potential for N—H⋯O hydrogen bonding through the sulfonamide group, might exhibit similar chain-like arrangements in its solid state. This could influence properties like melting point, solubility, and stability.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。